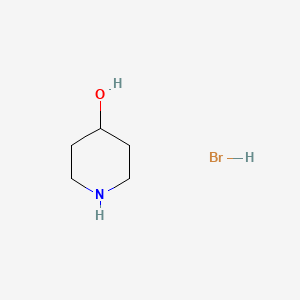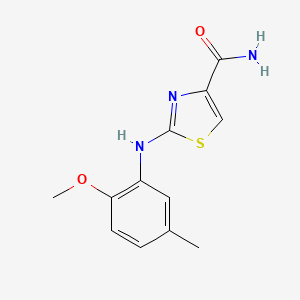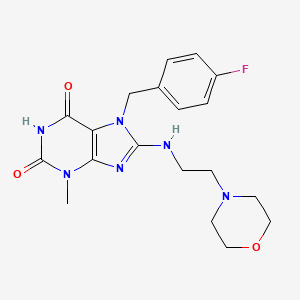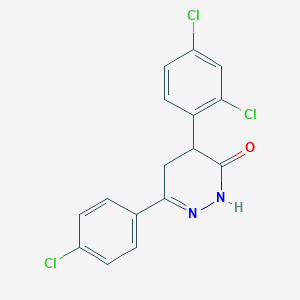
Bromhidrato de piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-ol hydrobromide is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom Piperidin-4-ol hydrobromide is a derivative of piperidine, where a hydroxyl group is attached to the fourth carbon atom, and it is combined with hydrobromic acid to form the hydrobromide salt
Aplicaciones Científicas De Investigación
Piperidin-4-ol hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Piperidin-4-ol hydrobromide primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of Piperidin-4-ol hydrobromide with the CCR5 receptor affects the process of HIV-1 entry into cells . In the absence of CCR5 expression, cells cannot become infected with macrophagetropic (R5) HIV-1 strains . Therefore, the antagonistic activity of the compound against the CCR5 receptor can potentially inhibit HIV-1 entry and infection .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for potential therapeutic use .
Result of Action
The result of Piperidin-4-ol hydrobromide’s action is the potential inhibition of HIV-1 entry and infection . By antagonizing the CCR5 receptor, the compound can prevent the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .
Análisis Bioquímico
Biochemical Properties
Piperidin-4-ol hydrobromide has been found to interact with the chemokine receptor CCR5, a member of the seven transmembrane G-protein coupled receptor family . This receptor is essential for HIV-1 entry into cells . Piperidin-4-ol hydrobromide, like other CCR5 antagonists, contains a basic nitrogen atom that is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
Piperidin-4-ol hydrobromide has been evaluated for potential treatment of HIV . It has been found to have antagonistic activities against the CCR5 receptor . This blockade of the CCR5 receptor not only treats HIV-1 infections but also importantly, is not associated with any mechanism-related side effects .
Molecular Mechanism
The molecular mechanism of Piperidin-4-ol hydrobromide involves its interaction with the CCR5 receptor. The basic nitrogen atom in Piperidin-4-ol hydrobromide anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the receptor, preventing HIV-1 entry into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-ol hydrobromide typically involves the reduction of 4-piperidone. One common method includes the use of sodium borohydride as a reducing agent in methanol. The reaction is carried out under reflux conditions, followed by acidification with dilute hydrochloric acid to obtain the hydrobromide salt .
Industrial Production Methods: In an industrial setting, the preparation of piperidin-4-ol hydrobromide may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The final product is often purified through crystallization and recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Piperidin-4-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 4-piperidone or 4-piperidinecarboxaldehyde.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagent used.
Comparación Con Compuestos Similares
Piperidine: The parent compound, lacking the hydroxyl group.
4-Piperidone: The oxidized form of piperidin-4-ol.
Piperidin-4-one: Another derivative with a ketone group at the fourth position.
Uniqueness: Piperidin-4-ol hydrobromide is unique due to the presence of both a hydroxyl group and a hydrobromide salt, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
piperidin-4-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.BrH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPYTHRWLLFBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2359612.png)


![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
![3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359621.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)

![3-(3-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359629.png)
![3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide](/img/structure/B2359630.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)
